molecular formula C8H18N2O2S B7615820 1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane

1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane

Cat. No.: B7615820
M. Wt: 206.31 g/mol
InChI Key: PUUKHKWPQABZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane is an organic compound with a unique structure that includes a cyclopentane ring substituted with an ethyl group and a sulfamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Attachment of the Sulfamoylamino Group: The sulfamoylamino group can be introduced through a nucleophilic substitution reaction involving sulfamoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfamoyl chloride and appropriate amines under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups.

Scientific Research Applications

1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane involves its interaction with specific molecular targets and pathways. The sulfamoylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methylimidazolium ethyl sulfate: Known for its use as an ionic liquid with good conductivity and electrochemical stability.

    1-Ethyl-3-methylimidazolium tetrafluoroborate: Another ionic liquid with similar properties but different anionic composition.

Uniqueness

1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane is unique due to its specific structure, which combines a cyclopentane ring with an ethyl and sulfamoylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-ethyl-1-[(sulfamoylamino)methyl]cyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-2-8(5-3-4-6-8)7-10-13(9,11)12/h10H,2-7H2,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUKHKWPQABZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)CNS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.